molecular formula C11H17BO4 B596143 (3-Butoxy-5-methoxyphenyl)boronic acid CAS No. 1256355-15-3

(3-Butoxy-5-methoxyphenyl)boronic acid

Cat. No.: B596143
CAS No.: 1256355-15-3
M. Wt: 224.063
InChI Key: CIIZYPDUQVAPDX-UHFFFAOYSA-N
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Description

(3-Butoxy-5-methoxyphenyl)boronic acid is an organic compound with the molecular formula C11H17BO4. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (3-Butoxy-5-methoxyphenyl)boronic acid involves the reaction of phenylboronic acid with the corresponding substituted phenyl iodide or bromide . This reaction typically occurs under mild conditions and can be catalyzed by palladium complexes. The reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Butoxy-5-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenols and quinones.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

(3-Butoxy-5-methoxyphenyl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Butoxy-5-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its butoxy and methoxy groups provide steric and electronic effects that influence its behavior in various synthetic applications .

Properties

IUPAC Name

(3-butoxy-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO4/c1-3-4-5-16-11-7-9(12(13)14)6-10(8-11)15-2/h6-8,13-14H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIZYPDUQVAPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCCCC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681722
Record name (3-Butoxy-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-15-3
Record name (3-Butoxy-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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